molecular formula C23H17F4NO3 B3035926 2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzenecarboxylate CAS No. 338777-59-6

2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzenecarboxylate

Cat. No.: B3035926
CAS No.: 338777-59-6
M. Wt: 431.4 g/mol
InChI Key: MMEBWPOWOSAKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzenecarboxylate is a complex organic compound characterized by the presence of multiple fluorine atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of 2,4-difluorobenzoyl chloride, which is then reacted with an amine to form the corresponding amide. This intermediate is further reacted with 3-phenylpropylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process is carefully monitored to ensure consistent quality and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzenecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings may enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzylamine
  • 2,4-Difluorobenzonitrile
  • 2,4-Difluorobenzoyl chloride

Comparison

Compared to these similar compounds, 2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzenecarboxylate is unique due to its combination of multiple functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-[(2,4-difluorobenzoyl)amino]-3-phenylpropyl] 2,4-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F4NO3/c24-15-6-8-18(20(26)11-15)22(29)28-17(10-14-4-2-1-3-5-14)13-31-23(30)19-9-7-16(25)12-21(19)27/h1-9,11-12,17H,10,13H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEBWPOWOSAKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)C2=C(C=C(C=C2)F)F)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163699
Record name 2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338777-59-6
Record name 2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338777-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzenecarboxylate
Reactant of Route 2
Reactant of Route 2
2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzenecarboxylate
Reactant of Route 3
Reactant of Route 3
2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzenecarboxylate
Reactant of Route 4
Reactant of Route 4
2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzenecarboxylate
Reactant of Route 5
Reactant of Route 5
2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzenecarboxylate
Reactant of Route 6
2-[(2,4-Difluorobenzoyl)amino]-3-phenylpropyl 2,4-difluorobenzenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.